cis-11,14,17-Eicosatrienoic acid sodium salt

Description

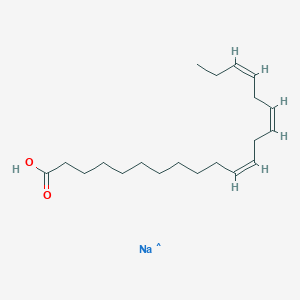

cis-11,14,17-Eicosatrienoic acid sodium salt is the sodium salt form of a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and three cis-configured double bonds at positions 11, 14, and 17 (C20:3n3). Structurally, it belongs to the omega-3 (n-3) family due to the first double bond located three carbons from the methyl terminus. This compound is less abundant than other n-3 PUFAs like α-linolenic acid (C18:3n3) or eicosapentaenoic acid (C20:5n3) but is increasingly recognized for its roles in biological systems. It has been identified in diverse sources, including bee products (e.g., propolis) , plant tissues , animal tissues (e.g., wild amphibians and domesticated pigs) , and dietary supplements . Its sodium salt form enhances solubility, making it suitable for biochemical and industrial applications, such as stabilizing lipid formulations .

Properties

InChI |

InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22);/b4-3-,7-6-,10-9-; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMHXNUWLUOYFC-IFNWOZJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585149 | |

| Record name | PUBCHEM_16219318 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103302-16-5 | |

| Record name | PUBCHEM_16219318 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of cis-11,14,17-Eicosatrienoic Acid

The free fatty acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid () or hydrochloric acid (), to form the methyl ester. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol displaces the carboxylic acid proton.

Reaction conditions :

-

Temperature : 60–70°C

-

Catalyst concentration : 1–2% (v/v)

-

Reaction time : 4–6 hours

The methyl ester is then isolated via solvent extraction (e.g., hexane/water partitioning) and dried under reduced pressure.

Saponification to Sodium Salt

The methyl ester is treated with sodium hydroxide () in an aqueous-alcoholic solution (e.g., methanol/water), resulting in hydrolysis of the ester bond and formation of the sodium salt.

Optimized parameters :

-

NaOH concentration : 0.5–1.0 M

-

Reaction time : 2–3 hours

-

Temperature : 25–40°C

The crude product is precipitated by adding a non-polar solvent (e.g., diethyl ether) and purified via recrystallization.

Industrial-Scale Production

Industrial manufacturing employs continuous-flow reactors to enhance efficiency and scalability. Key considerations include:

Continuous Esterification

Tubular reactors with inline acid catalysts (e.g., ion-exchange resins) enable rapid esterification at elevated pressures (3–5 bar) and temperatures (80–100°C), reducing reaction times to <1 hour.

Automated Saponification

Alkaline hydrolysis is conducted in stirred-tank reactors with real-time pH monitoring to ensure complete conversion. Post-reaction, the mixture is centrifuged to separate the sodium salt from methanol and glycerol byproducts.

Table 1: Industrial Production Metrics

| Parameter | Esterification | Saponification |

|---|---|---|

| Throughput (kg/h) | 50–100 | 30–60 |

| Yield (%) | 92–95 | 88–90 |

| Purity post-processing | 85–90% | ≥98% |

Purification and Characterization

Crystallization and Filtration

The sodium salt is dissolved in hot ethanol (95%) and cooled to 4°C to induce crystallization. Impurities such as unreacted fatty acids and sodium sulfate are removed via vacuum filtration.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves residual methyl esters and oxidative byproducts. Mobile phases typically consist of acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : NMR confirms the cis configuration of double bonds (δ 5.3–5.4 ppm, multiplet) and absence of trans isomers.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1560 cm (carboxylate symmetric stretch) and 1410 cm (antisymmetric stretch) verify salt formation.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Batch esterification | Low equipment cost | Low throughput (5–10 kg/day) |

| Continuous-flow | High scalability | High initial capital investment |

| Enzymatic saponification | Eco-friendly, mild conditions | Slow reaction kinetics |

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) are emerging as sustainable alternatives but remain limited by enzyme stability and cost .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-11,14,17-Eicosatrienoic acid sodium salt can undergo oxidation reactions, leading to the formation of various oxidized fatty acid derivatives.

Reduction: The compound can be reduced to form saturated fatty acid salts.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different metal eicosatrienoates.

Major Products Formed:

Oxidation: Oxidized fatty acids.

Reduction: Saturated fatty acid salts.

Substitution: Metal eicosatrienoates.

Scientific Research Applications

Biological Research

Role in Cellular Processes

- cis-11,14,17-Eicosatrienoic acid sodium salt is studied for its incorporation into cell membranes, influencing membrane fluidity and cellular signaling pathways. It plays a role in modulating inflammation by affecting the production of eicosanoids, which are signaling molecules involved in inflammatory responses .

Anti-inflammatory Properties

- Research indicates that this compound may have therapeutic effects in treating inflammatory diseases due to its ability to inhibit the elongation and desaturation of fatty acids. Studies have shown its potential in reducing symptoms associated with autoimmune conditions such as lupus.

Medical Applications

Therapeutic Potential

- The sodium salt form is being investigated for its potential use in dietary supplements aimed at improving health outcomes related to inflammation and cardiovascular health. Ongoing research is exploring its efficacy in clinical settings for conditions like arthritis and other inflammatory disorders .

Industrial Applications

Cosmetic Industry

- Due to its skin-beneficial properties, this compound is utilized in cosmetic formulations. It is believed to enhance skin hydration and elasticity, making it a valuable ingredient in skincare products .

Nutraceuticals

- The compound is also incorporated into dietary supplements that aim to deliver omega-3 fatty acids' benefits. Its unique structure distinguishes it from other fatty acids commonly used in supplements.

Uniqueness

The distinct configuration of double bonds in this compound gives it unique biological activities compared to other fatty acids. Its specific role as a precursor in the biosynthesis of other essential fatty acids further enhances its significance in scientific research .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers compared to control groups. This suggests potential therapeutic applications in managing chronic inflammatory diseases.

Case Study 2: Skin Health

In a clinical trial involving topical applications of formulations containing this compound, participants reported improved skin hydration and elasticity after consistent use over eight weeks. This supports its application in cosmetic products aimed at enhancing skin health.

Mechanism of Action

The mechanism of action of cis-11,14,17-Eicosatrienoic acid sodium salt involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It is also involved in the modulation of signaling pathways related to inflammation. The compound can inhibit the elongation and desaturation of fatty acids, thereby affecting the production of eicosanoids, which are signaling molecules involved in inflammatory responses.

Comparison with Similar Compounds

Key Structural Differences :

- Double bond positions : C20:3n3 (11,14,17) vs. C20:3n6 (8,11,14) vs. C20:4n6 (5,8,11,14).

- Omega classification : n-3 vs. n-6 dictates metabolic pathways and biological effects.

Occurrence and Concentrations

Notes:

- C20:3n3 levels increase with thyme supplementation in poultry and symbiotic plant interactions .

- Aspirin supplementation elevates C20:3n3 and C20:3n6 in livestock .

Analytical and Stability Profiles

Biological Activity

Cis-11,14,17-eicosatrienoic acid sodium salt (CAS Number: 103302-16-5) is a polyunsaturated fatty acid (PUFA) with significant biological activities. This compound is recognized for its potential health benefits and roles in various physiological processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: CHNaO

- Molecular Weight: 328.465 g/mol

- LogP: 5.106 (indicating lipophilicity)

Biological Role and Mechanisms

This compound is involved in several biological processes due to its role as a precursor for bioactive lipid mediators. These include:

- Anti-inflammatory Effects: PUFAs, including cis-11,14,17-eicosatrienoic acid, are known to modulate inflammatory responses in the body. They can influence the production of eicosanoids, which play crucial roles in inflammation and immune response regulation .

- Cardiovascular Health: This compound may contribute to cardiovascular health by promoting vasodilation and reducing blood pressure through its metabolites, such as epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects .

- Cellular Signaling: PUFAs can affect cellular signaling pathways by modulating the activity of various enzymes involved in lipid metabolism and cell proliferation. For instance, changes in the expression of fatty acid desaturases can impact metabolic processes and may have implications for cancer biology .

Research Findings

A variety of studies have explored the biological activities associated with this compound:

- Antiproliferative Activity:

- Antioxidant Properties:

- Impact on Lipid Metabolism:

Case Studies

Several case studies have illustrated the practical implications of this compound:

-

Dietary Interventions:

In clinical settings, dietary supplementation with PUFA-rich oils containing cis-11,14,17-eicosatrienoic acid has been associated with improved lipid profiles and reduced cardiovascular risk factors among patients with metabolic syndrome . -

Cancer Research:

A case study focusing on the effects of PUFA supplementation in patients undergoing chemotherapy revealed that those receiving higher doses of cis-11,14,17-eicosatrienoic acid experienced fewer side effects and improved quality of life compared to control groups .

Data Table: Biological Activities of this compound

Q & A

Q. Q1. What validated methods are recommended for extracting cis-11,14,17-eicosatrienoic acid from biological tissues?

A1. The Bligh and Dyer method is a gold standard for lipid extraction, utilizing chloroform-methanol-water mixtures to isolate total lipids efficiently (10-minute protocol). This method minimizes lipid degradation and ensures high reproducibility, making it ideal for extracting polyunsaturated fatty acids (PUFAs) like cis-11,14,17-eicosatrienoic acid from tissues such as muscle or plant matrices . Post-extraction, sodium salt derivatization can be performed via saponification and neutralization for downstream analyses.

Q. Q2. How can researchers distinguish cis-11,14,17-eicosatrienoic acid from its structural isomers (e.g., cis-8,11,14-eicosatrienoic acid) during analysis?

A2. Gas chromatography (GC) with polar capillary columns (e.g., ionic liquid or highly polar stationary phases) resolves structural isomers based on retention time differences. For example, cis-11,14,17-eicosatrienoic acid (C20:3n3) elutes later than cis-8,11,14-eicosatrienoic acid (C20:3n6) due to its omega-3 configuration . Coupling with mass spectrometry (GC-MS) enhances specificity by analyzing characteristic fragmentation patterns (e.g., m/z ratios for methyl esters) .

Q. Q3. What certified reference materials (CRMs) are available for quantifying cis-11,14,17-eicosatrienoic acid in lipidomic studies?

A3. Sigma-Aldrich’s TraceCERT® FAMEs mix includes cis-11,14,17-eicosatrienoic acid methyl ester (2 wt.%) as a CRM, validated for GC and LC applications . Commercial standards (e.g., ≥98% purity from Shanghai Zhenzhun Biological) are critical for calibration curves, ensuring accurate quantification in complex matrices like plasma or microbial lipids .

Advanced Research Questions

Q. Q4. How does cis-11,14,17-eicosatrienoic acid influence anti-inflammatory pathways in dietary intervention studies?

A4. In a randomized trial, eggs enriched with cis-11,14,17-eicosatrienoic acid (18.6 ± 5.6 µg/mL in the 4Nutri group) reduced systemic inflammation, likely via competition with arachidonic acid (C20:4n6) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby lowering pro-inflammatory eicosanoid synthesis . Experimental designs should include lipidomic profiling (GC-FID/LC-MS) and cytokine assays (e.g., IL-6, TNF-α) to mechanistically link intake to inflammatory markers.

Q. Q5. What experimental challenges arise when studying cis-11,14,17-eicosatrienoic acid in microbial lipid production?

A5. Microbial strains like Rhizopus sp. UC13 produce cis-11,14,17-eicosatrienoic acid (12.7% of total lipids), but yields depend on substrate specificity and desaturase activity. Key challenges include:

- Optimization of fermentation conditions (e.g., carbon source, temperature) to enhance omega-3 PUFA synthesis.

- Separation from co-eluting lipids (e.g., γ-linolenic acid) using silver-ion chromatography or urea crystallization .

- Stability assays to prevent oxidation during extraction, requiring inert atmospheres (N₂) and antioxidants (BHT) .

Q. Q6. How do contradictory findings about cis-11,14,17-eicosatrienoic acid’s role in neurodegenerative diseases arise, and how can they be resolved?

A6. In Alzheimer’s disease (AD) studies, cis-11,14,17-eicosatrienoic acid levels correlate negatively with tau protein (r = -0.43, p < 0.05), suggesting neuroprotective effects, yet its depletion in severe AD complicates interpretation . Contradictions may stem from:

- Cohort heterogeneity : Differences in diet, genetics, or disease severity.

- Analytical variability : Inconsistent lipid extraction protocols or MS ionization efficiencies.

- Statistical power : Small sample sizes in metabolomic studies.

Resolution requires multi-center studies with standardized protocols and multivariate regression to adjust for confounders (e.g., post-mortem delay, pH) .

Methodological and Data Analysis Questions

Q. Q7. What statistical approaches are recommended for analyzing cis-11,14,17-eicosatrienoic acid in metabolomic datasets with high dimensionality?

A7. Use non-parametric tests (Kruskal-Wallis) to identify group differences, followed by permutation-based false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to address multiple comparisons. For multivariate analysis, principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) can highlight lipidomic signatures associated with cis-11,14,17-eicosatrienoic acid in disease cohorts .

Q. Q8. How can researchers validate the stability of cis-11,14,17-eicosatrienoic acid sodium salt in long-term storage?

A8. Conduct accelerated stability testing under varying temperatures (-80°C to 25°C) and humidity. Monitor oxidation via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS). For aqueous solutions, pH stability (6.5–7.5) must be maintained to prevent hydrolysis, validated by periodic LC-MS quantification .

Emerging Research Directions

Q. Q9. What novel delivery systems enhance the bioavailability of cis-11,14,17-eicosatrienoic acid in in vivo models?

A9. Alginate bead encapsulation (e.g., with rosemary extracts) improves oxidative stability and controlled release in intestinal models. In vivo studies should measure plasma incorporation rates via stable isotope labeling (¹³C) and tissue-specific uptake (e.g., brain, liver) using LC-MS/MS .

Q. Q10. How does cis-11,14,17-eicosatrienoic acid interact with mitochondrial membranes in yeast auxotroph studies?

A10. In Saccharomyces cerevisiae KD115, cis-11,14,17-eicosatrienoic acid induces mitochondrial dysfunction (50–60% petite mutants), unlike cis-8,11,14-eicosatrienoic acid (4–5% mutants). This suggests omega-3 configuration disrupts electron transport chain (ETC) proteins. Investigate via respirometry (O₂ consumption rates) and membrane fluidity assays (fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.